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This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals effectively manage
resources within their Cloud Pak for Data (CP4D) research environment.

Frequently Asked Questions (FAQS)

Q1: My Jupyter notebook is running slowly or crashing with a large genomic dataset. What are
the common causes and how can | resolve this?

Al: Slow performance or crashes in Jupyter notebooks when handling large datasets are often
due to memory limitations and inefficient data processing. Here are the primary causes and
solutions:

o Cause: Loading the entire dataset into memory at once.

o Solution: Process data in smaller chunks or use libraries like Dask or Vaex that can handle
larger-than-memory datasets by using parallel processing and memory-mapped data.

o Cause: Inefficient code, such as using loops instead of vectorized operations.

o Solution: Optimize your Python code by using vectorized operations with libraries like
NumPy and pandas, which are significantly faster and more memory-efficient.

e Cause: Insufficient environment resources.
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o Solution: When starting your notebook, select an environment template with a larger
memory (RAM) and more CPU cores. You can also create custom environment templates
tailored to your specific needs.[1]

Q2: How can | manage long-running experiments, like model training or simulations, without
tying up my interactive environment?

A2: For long-running tasks, it's best to use jobs and pipelines to automate and run them in the
background.

e Watson Studio Jobs: You can run a notebook or script as a job. This executes the code in a
separate, non-interactive session, and you can view the results and logs upon completion.

e Watson Studio Pipelines: For more complex workflows with multiple steps, use Watson
Studio Pipelines. You can create a pipeline that chains together notebooks, scripts, and other
assets, and then run the entire pipeline as a single job. This is particularly useful for multi-
step processes like data preprocessing, model training, and evaluation. You can also
schedule these pipelines to run at specific times.

Q3: How can our research team manage and track resource consumption to stay within our
project's quota?

A3: CP4D provides tools to monitor and manage resource usage at the project level.

e Project Dashboard: The project's main dashboard provides an overview of the resources
consumed by different assets and collaborators.

e Environment Runtimes: From the "Environments" tab in your project, you can see the active
runtimes and their resource consumption. It's a good practice to stop any unused runtimes to
free up resources.

e Resource Quotas: Project administrators can set resource quotas to prevent any single user
or asset from consuming an excessive amount of resources.

Q4: What are the best practices for managing Python and R environments to ensure
reproducibility of our research?
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A4: Maintaining consistent environments is crucial for reproducible research.

e Custom Environment Templates: Create custom environment templates that include the
specific libraries and versions required for your experiments. Share these templates with
your team to ensure everyone is using the same environment.[1]

» Conda and Pip: You can customize notebook environments by adding packages from conda
channels or using pip. It's recommended to specify exact versions of packages to avoid
issues with updates.[1]

o Environment Export: You can export the environment configuration as a YAML file. This file
can be shared and used to recreate the exact environment in other projects or by other
users.

Troubleshooting Guides
Issue: "Failed to load notebook™ error even after reducing the requested resources.

e Symptom: You encounter a "Failed to load notebook" error due to exceeding project resource
qguotas. Even after attempting to start the notebook with a smaller environment, the error
persists.[2]

o Cause: The user interface may not immediately clear the previous failed runtime request. If
an existing runtime has a ready: false status, it can prevent a new one from starting.[2]

e Resolution:

o

Navigate to the "Environments"” tab in your project.

o Under "Active environment runtimes," check for any runtimes associated with your user
and the problematic notebook.

o Stop any running or failed runtimes for that notebook.
o Try to launch the notebook again with an appropriately sized environment.

o If the issue persists, a project administrator may need to manually delete the problematic
runtime allocation using the OpenShift command-line interface (oc delete rta ).[2]
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Issue: My Spark jobs are performing poorly when processing large volumes of drug screening
data.

o Symptom: Spark jobs are taking an unexpectedly long time to complete, or are failing with
out-of-memory errors.

o Cause: Inefficient Spark configurations, data skew, or improper data serialization can lead to
performance bottlenecks.

e Resolution:

o

Optimize Spark Configuration: Adjust the number of executors, executor memory, and
driver memory based on the size of your data and the complexity of your operations.

o Data Partitioning: Re-partition your data to ensure an even distribution across Spark
executors. This can help mitigate data skew, where some partitions are significantly larger
than others.

o Data Serialization: Use a more efficient serialization library like Kryo. Java's default
serialization can be slow and memory-intensive.

o Broadcast Small Datasets: If you are joining a large dataset with a smaller one, broadcast
the smaller dataset to all worker nodes. This reduces data shuffling across the network.

o Caching: If you are reusing a DataFrame multiple times in your job, cache it in memory to
avoid redundant computations.

Quantitative Data Summary

Table 1. Recommended Environment Sizing for Genomics Workflows
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Workflow
Stage

Example Tools

Recommended
vCPU

Recommended
Memory (GB)

Key
Consideration

Data Pre-

processing

FastQC,
Trimmomatic

4-8

16-32

I/O intensive.
Ensure fast
access to

storage.

Alignment

BWA, Bowtie2

8-16

32-64

CPU and
Memory

intensive.

Variant Calling

GATK, Samtools

16-32

64-128

Requires
significant CPU
and memory,
especially for

large cohorts.

Annotation

SnpEff, VEP

4-8

16-32

Less resource-
intensive but can
be time-

consuming.

Table 2: Performance Comparison of Machine Learning Models for QSAR
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Average Average F1- Potential
Model Key Strengths
Accuracy Score Weaknesses
Robust to
N Can be
overfitting, good )
) computationally
Random Forest 83% 0.81 for high- )
] ) expensive to
dimensional ]
train.
data.
Effective in high- N
) ) Can be sensitive
Support Vector dimensional )
) 84% 0.89 to the choice of
Machine spaces, memory
o kernel.
efficient.
High predictive
) Prone to
Gradient power, can o
] 83% 0.82 ) overfitting if not
Boosting handle mixed
carefully tuned.
data types.
Faster training -
) Can be sensitive
speed and higher .
(o]
LightGBM 86% 0.83 efficiency than
hyperparameters

other boosting

models.

Note: Performance metrics are based on published research and may vary depending on the

specific dataset and feature engineering.[3]

Experimental Protocols

Protocol: Variant Calling Pipeline for a Tumor-Normal Pair

This protocol outlines the steps to create an automated variant calling pipeline in Watson

Studio for identifying somatic mutations from a tumor-normal pair of whole-exome sequencing

datasets.

e Project Setup:

o Create a new project in Watson Studio.
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o Upload your FASTQ files for the tumor and normal samples to the project's associated
Cloud Object Storage.

o Upload the reference genome FASTA file and known variants VCF file.

e Environment Preparation:

o Create a custom environment template with the necessary bioinformatics tools installed
(e.g., BWA, Samtools, GATK). You can do this by adding a script to your environment that
installs these tools via conda or other package managers.

o Create Notebooks for Each Step:

[e]

Notebook 1: Alignment:

» Use BWAto align the tumor and normal FASTQ files to the reference genome,
producing BAM files.

o

Notebook 2: Mark Duplicates and Recalibrate:
» Use GATK's MarkDuplicates to flag PCR duplicates.

» Perform Base Quality Score Recalibration (BQSR) using a known variants VCF file.

[e]

Notebook 3: Somatic Variant Calling:

» Use GATK's Mutect? to call somatic short variants (SNVs and indels) from the
processed tumor and normal BAM files.

Notebook 4: Filter and Annotate:

(¢]

» Apply GATK's filtering recommendations to the raw VCF file.

» Use atool like SnpEff to annotate the filtered variants with their predicted effects on
genes.

» Build the Watson Studio Pipeline:

o In your project, create a new pipeline.
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o Drag and drop the four notebooks onto the pipeline canvas in the correct order.

o Connect the output of each notebook (e.g., the path to the generated file) to the input of
the next notebook.

o Configure the environment for each notebook to use the custom environment you created.
e Run and Monitor the Pipeline:

o Run the pipeline as a job.

o Monitor the progress of each step in the pipeline view.

o Upon successful completion, the final annotated VCF file will be available in your project's

storage.

Visualizations

Data Preparation

Variant Calling Pipeline Results

(Alignment (BWAD—»G/Iark Duplicates & BQSR (GATKD—»(Somatic Variant Calling (MutethHFilter & Annotate (Sanff)H T

Click to download full resolution via product page

Caption: Automated variant calling workflow in Watson Studio.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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